molecular formula C11H18O5 B14221537 3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 823813-81-6

3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B14221537
CAS No.: 823813-81-6
M. Wt: 230.26 g/mol
InChI Key: SXTXLBORSDAXKG-UHFFFAOYSA-N
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Description

3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by its unique structure, which includes a dioxolane ring and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalyst and solvent, as well as the removal of by-products, are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its role as a protecting group. The dioxolane ring protects carbonyl groups from unwanted reactions during synthetic transformations. The protection is achieved through the formation of a stable cyclic acetal, which can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific structure, which combines a dioxolane ring with a carboxylate ester group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

823813-81-6

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

3-oxopentan-2-yl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C11H18O5/c1-5-8(12)7(2)15-10(13)9-6-14-11(3,4)16-9/h7,9H,5-6H2,1-4H3

InChI Key

SXTXLBORSDAXKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)OC(=O)C1COC(O1)(C)C

Origin of Product

United States

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